Tritridecanoin
Overview
Description
Preparation Methods
Tritridecanoin can be synthesized through the esterification of glycerol with tridecanoic acid. The reaction typically involves heating glycerol and tridecanoic acid in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is then purified to obtain the final product .
In industrial settings, this compound is produced using similar esterification methods but on a larger scale. The process involves the continuous feeding of glycerol and tridecanoic acid into a reactor, where they are heated and mixed in the presence of a catalyst. The resulting product is then purified through distillation or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Tritridecanoin undergoes various chemical reactions, including hydrolysis, oxidation, and transesterification:
Hydrolysis: this compound can be hydrolyzed in the presence of water and an acid or base catalyst to yield glycerol and tridecanoic acid. This reaction is commonly used in the production of fatty acids and glycerol from triglycerides.
Oxidation: this compound can undergo oxidation reactions, particularly at the fatty acid chains, to form peroxides and other oxidation products. These reactions are often catalyzed by enzymes or chemical oxidants.
Transesterification: this compound can participate in transesterification reactions with alcohols to form new esters and glycerol.
Scientific Research Applications
Tritridecanoin has several applications in scientific research, including:
Chemistry: this compound is used as a standard compound in analytical chemistry for the calibration of instruments such as gas chromatography and mass spectrometry.
Biology: In biological research, this compound is used to study the metabolism and function of triglycerides in living organisms.
Medicine: this compound is investigated for its potential therapeutic applications, including its use as a drug delivery vehicle for hydrophobic drugs.
Industry: this compound is used in the production of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of tritridecanoin involves its hydrolysis by lipases to release glycerol and tridecanoic acid. These products are then metabolized through various biochemical pathways. Glycerol can be converted into glucose via gluconeogenesis or used in the synthesis of triglycerides and phospholipids. Tridecanoic acid can undergo beta-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate energy .
Comparison with Similar Compounds
Tritridecanoin is similar to other triglycerides, such as glyceryl tristearate and glyceryl trioleate, in its structure and properties. it is unique due to the presence of tridecanoic acid, a medium-chain fatty acid, which imparts distinct physical and chemical properties. Compared to long-chain triglycerides, this compound has a lower melting point and different solubility characteristics .
Similar Compounds
- Glyceryl tristearate
- Glyceryl trioleate
- Glyceryl tripalmitate
- Glyceryl trilaurate
These compounds share a similar glycerol backbone but differ in the fatty acids esterified to the glycerol molecule .
Properties
IUPAC Name |
2,3-di(tridecanoyloxy)propyl tridecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80O6/c1-4-7-10-13-16-19-22-25-28-31-34-40(43)46-37-39(48-42(45)36-33-30-27-24-21-18-15-12-9-6-3)38-47-41(44)35-32-29-26-23-20-17-14-11-8-5-2/h39H,4-38H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDXANBFMQUOKTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC)OC(=O)CCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60181107 | |
Record name | Tritridecanoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
681.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycerol tritridecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031110 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
26536-12-9 | |
Record name | Tritridecanoin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26536-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tritridecanoin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026536129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tritridecanoin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60181107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRITRIDECANOIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YN56Q9YH9J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Glycerol tritridecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031110 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
44.5 °C | |
Record name | Glycerol tritridecanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031110 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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